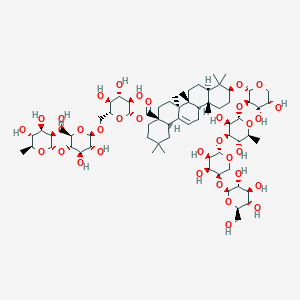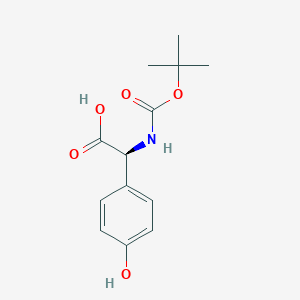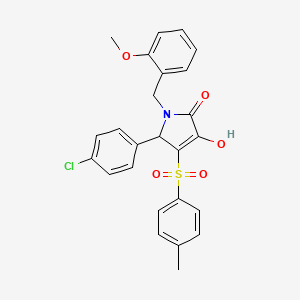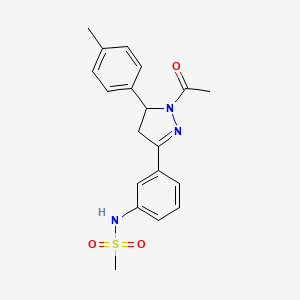![molecular formula C23H17FN4O4S B2542370 1-[3-(benzoylamino)benzoyl]-N-(cyclohexylmethyl)piperidine-4-carboxamide CAS No. 1251673-66-1](/img/structure/B2542370.png)
1-[3-(benzoylamino)benzoyl]-N-(cyclohexylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-[3-(benzoylamino)benzoyl]-N-(cyclohexylmethyl)piperidine-4-carboxamide is a synthetic molecule that can be associated with a variety of biological activities. It is structurally related to piperidine derivatives, which are known for their diverse pharmacological properties, including anti-acetylcholinesterase activity and potential as inhibitors of steroid-5alpha-reductase type 1 and 2 .
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step reactions. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally similar to the compound , was achieved through a sequence of reactions that included the introduction of bulky moieties and alkyl or phenyl groups to enhance biological activity . Similarly, the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) involved a series of steps to obtain compounds with varying inhibitory potencies against 5alpha-reductase isozymes .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. For example, the unique cyclized hemiamidal structure of 4-benzoylpyridine-3-carboxamide, a fragment model of the Isoniazid-NAD adduct, is different from the expected keto-amide open form and is significant for its mechanism of action as an antituberculous drug . The molecular structure, including the geometrical parameters and vibrational assignments, can be determined using spectroscopic methods and computational studies such as Density Functional Theory (DFT) .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions that modify their structure and enhance their biological properties. For instance, the introduction of a benzylsulfonyl group and N-methylamino group in the piperidine framework led to a potent inhibitor of acetylcholinesterase, indicating the importance of the basic quality of the nitrogen atom in the piperidine ring . The synthesis of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides using piperidine as a base also exemplifies the role of piperidine in facilitating chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties and, consequently, the compound's pharmacokinetics and pharmacodynamics. Spectroscopic techniques like FT-IR, FT-Raman, and NMR are used to characterize these compounds, and computational methods provide insights into their reactivity and interaction with biological targets .
Scientific Research Applications
Enzyme Inhibition
A series of derivatives were synthesized and evaluated for anti-acetylcholinesterase activity, highlighting the importance of substituents for enhancing activity. Compounds with specific structural modifications showed potent inhibitory effects, suggesting their potential as antidementia agents (Sugimoto et al., 1990). Further exploration into structure-activity relationships revealed that certain analogs exhibit comparable or superior anti-AChE activity, providing insights into developing effective inhibitors (Sugimoto et al., 1992).
Antibacterial Effects
Novel derivatives demonstrated antibacterial activities against both Gram-negative and Gram-positive bacteria, indicating their potential in addressing antibiotic resistance and infection control (Pouramiri et al., 2017).
Receptor Agonism
Benzamide derivatives bearing specific substituents were synthesized and evaluated for serotonin 4 (5-HT(4)) receptor agonist activity, aiming to improve gastrointestinal motility. These findings contribute to the development of orally active compounds with favorable pharmacological profiles (Sonda et al., 2003).
Synthesis Methodologies
The one-pot, three-component synthesis approach for creating novel derivatives offers advantages such as clean reaction processes, low cost, and good yields, providing an efficient method for preparing benzo[f]chromene-2-carboxamide derivatives with potential for further pharmacological exploration (Pouramiri et al., 2017).
Mechanism of Action
Although detailed studies on Compound X’s mechanism of action are limited, it is hypothesized to exhibit antimycobacterial activity. Notably, the benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10 demonstrated potent inhibition against Mycobacterium tuberculosis (Mtb) H37Ra, with minimal toxicity to human lung fibroblast cells . Further investigations are needed to elucidate its precise target(s) within the bacterial cell.
Future Directions
properties
IUPAC Name |
1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O4S/c1-31-17-8-2-14(3-9-17)12-28-22(29)20-18(10-11-33-20)27(23(28)30)13-19-25-21(26-32-19)15-4-6-16(24)7-5-15/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIIPGDKVXBFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-fluoro-4-[methyl(propan-2-yl)amino]phenyl}-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2542289.png)


![N-benzyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2542296.png)
![5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B2542297.png)
![4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2542298.png)

![(Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide](/img/structure/B2542300.png)
![N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2542303.png)


![N-[(1,2-dimethylindol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2542309.png)